6-Acetylmorphine-D3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGYGPZNTOPXGV-VALGNVEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016161 | |
| Record name | 6-Acetylmorphine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-25-8 | |
| Record name | 6-Acetylmorphine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136765-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Acetylmorphine-D3 can be synthesized from morphine through a selective acetylation process. The synthesis involves the use of glacial acetic acid with an organic base as a catalyst. The acetic acid must be of high purity (97-99 percent) to effectively acetylate the morphine at the 6th position, creating this compound . The reaction conditions typically involve:
Reactants: Morphine, glacial acetic acid, organic base (e.g., pyridine)
Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen)
Purification: Chromatographic techniques to isolate the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: High-purity morphine and glacial acetic acid
Catalysts: Organic bases such as pyridine
Reaction Vessels: Large-scale reactors with temperature and atmosphere control
Purification: Industrial-scale chromatography and crystallization techniques
Chemical Reactions Analysis
Types of Reactions
6-Acetylmorphine-D3 undergoes various chemical reactions, including:
Hydrolysis: Conversion to morphine under acidic or basic conditions
Oxidation: Formation of oxidized derivatives using oxidizing agents
Reduction: Reduction of the acetyl group to form deacetylated products
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Hydrolysis: Morphine
Oxidation: Oxidized morphine derivatives
Reduction: Deacetylated morphine derivatives
Scientific Research Applications
Forensic Toxicology
Detection in Biological Samples
6-AM-D3 serves as an internal standard in analytical methods for detecting heroin and its metabolites in biological matrices such as urine, sweat, and hair. Its use enhances the accuracy of quantifying heroin exposure due to its structural similarity to 6-acetylmorphine while providing a distinct mass signature due to deuteration.
- Urine Drug Testing : A study evaluated the effectiveness of using 6-AM as a primary target in urine drug screenings. The results indicated that 9.1% of samples tested positive for 6-AM, highlighting its utility in identifying heroin use more accurately than traditional morphine tests .
- Sweat Patch Analysis : In a heroin maintenance program, sweat patches were utilized to monitor drug intake. The study involved subjects receiving controlled doses of heroin, with 6-AM-D3 included as an internal standard to ensure reliable detection of heroin metabolites in sweat .
Clinical Drug Testing
Internal Standardization
In clinical settings, 6-AM-D3 is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This application is crucial for ensuring the reliability and reproducibility of drug concentration measurements.
- Method Validation : A study validated the LC-MS/MS method using 6-AM-D3 alongside morphine and codeine standards. The validation process confirmed the method's sensitivity and specificity at various cutoff levels, establishing it as a reliable tool for clinical drug testing .
| Parameter | Morphine Cutoff | Codeine Cutoff | 6-AM Cutoff |
|---|---|---|---|
| Sensitivity | 100% | 100% | 100% |
| Specificity | 54.9% (300 ng/mL) | 75% (2000 ng/mL) | - |
| False Positive Rate | 45.1% | - | - |
Pharmacokinetics
Understanding Metabolism and Excretion
Research involving pharmacokinetics has utilized 6-AM-D3 to study the metabolism of heroin in humans and animal models. This research helps elucidate how heroin is processed in the body and the implications for addiction treatment.
- Case Studies : In one case study, subjects administered controlled doses of heroin showed varying levels of 6-AM and its metabolites in their urine over time. The findings underscored the importance of using deuterated standards like 6-AM-D3 to accurately assess metabolite levels and understand individual metabolic responses .
Research Methodologies
Analytical Techniques
The analytical methodologies employing 6-AM-D3 include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Utilized for detecting heroin and its metabolites in various biological samples.
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This technique allows for enhanced sensitivity and specificity when analyzing complex biological matrices .
Mechanism of Action
6-Acetylmorphine-D3 itself does not exert pharmacological effects but serves as an internal standard. its non-deuterated counterpart, 6-acetylmorphine, acts as an active metabolite of heroin. It binds to μ-opioid receptors in the brain, leading to analgesic and euphoric effects. The acetyl group at the 6th position enhances its lipophilicity, allowing it to cross the blood-brain barrier more efficiently than morphine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. 6-Acetylmorphine (6-AM)
- Structure: Non-deuterated form (C₁₉H₂₁NO₄; molecular weight 327.38 g/mol) with a hydroxyl group at position 3 and an acetyl group at position 6 of the morphinan backbone .
- Role : Direct metabolite of heroin and biomarker for heroin use.
- Key Difference: Lacks deuterium atoms, making it unsuitable as an internal standard due to indistinguishable mass spectral overlap with endogenous 6-AM in biological samples .
2.1.2. Heroin (Diacetylmorphine)
- Structure: Diacetylated morphine (C₂₁H₂₃NO₅; molecular weight 369.41 g/mol).
- Role : Precursor metabolized to 6-AM and subsequently to morphine.
2.1.3. Morphine-D3
- Structure: Deuterated morphine (C₁₇H₁₅D₃NO₃; molecular weight 288.34 g/mol).
- Role : Internal standard for morphine quantification.
- Key Difference : Targets morphine rather than 6-AM, limiting its utility in heroin metabolite-specific assays .
Isotopic Variants
2.2.1. 6-Acetylmorphine-D6
- Structure: Contains six deuterium atoms (C₁₉H₁₅D₆NO₄·HCl; molecular weight 369.87 g/mol), replacing hydrogens in both the acetyl and morphinan core .
- Role : Alternative internal standard with higher isotopic purity.
Pharmacokinetic and Metabolic Comparisons
- Metabolic Stability: 6-AM-D3 exhibits identical metabolic pathways to 6-AM (hydrolysis to morphine) but with negligible endogenous interference, enabling precise tracking of heroin metabolism in pharmacokinetic studies .
- Detection Ratios : Studies using 6-AM-D3 in urine and plasma established cutoff ratios (e.g., MAM/MAM-D3 ≤ 26.7 in urine) to distinguish heroin use from other opiate exposures .
Method Enhancements
- LC-MS/MS : Incorporation of 6-AM-D3 improved detection limits for 6-AM to 0.1 ng/mL in blood, with recovery rates exceeding 95% .
- GC-MS : Use of 6-AM-D3 reduced ion suppression effects, achieving a linear dynamic range of 0.5–500 ng/mL in urine .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Deuterium Atoms | Primary Use | Cost (USD/mL) |
|---|---|---|---|---|
| 6-Acetylmorphine-D3 | 366.86 | 3 | Internal standard for 6-AM | 40.70 |
| 6-Acetylmorphine | 327.38 | 0 | Heroin metabolite biomarker | 16.90 |
| Heroin-D9 | 387.47 | 9 | Internal standard for heroin | 88.50 |
| Morphine-D3 | 288.34 | 3 | Internal standard for morphine | N/A |
| 6-Acetylmorphine-D6 | 369.87 | 6 | High-purity internal standard | 210.00 |
Cost data sourced from commercial standards (Cerilliant, Sigma-Aldrich) .
Biological Activity
6-Acetylmorphine-D3 (6-AM-D3) is a deuterated derivative of 6-acetylmorphine, a potent metabolite of heroin. This compound has garnered attention in pharmacological research due to its role in opioid metabolism and its implications in drug abuse and forensic toxicology. This article explores the biological activity of 6-AM-D3, focusing on its pharmacokinetics, metabolic pathways, and relevance in clinical and forensic settings.
Pharmacokinetics and Metabolism
The pharmacokinetics of 6-AM-D3 are closely related to those of its parent compound, heroin. Upon administration, heroin is rapidly converted to 6-AM through hydrolytic reactions catalyzed by enzymes such as butyrylcholinesterase. The metabolic pathway can be summarized as follows:
- Heroin Administration : Heroin is administered via various routes (intravenous, subcutaneous).
- Conversion to 6-AM : Heroin is metabolized to 6-AM almost immediately after administration.
- Further Metabolism : 6-AM is then metabolized to morphine and other metabolites.
Table 1 summarizes the pharmacokinetic parameters of 6-AM compared to heroin:
| Parameter | Heroin | 6-Acetylmorphine (6-AM) |
|---|---|---|
| C_max (ng/mL) | Variable | Higher than heroin post-administration |
| T_max (min) | ~2-8 | Similar to heroin |
| Half-life (min) | 3-52 | Longer than heroin |
| Detection Window | <8 hours | 2-8 hours |
The rapid conversion of heroin to 6-AM results in a short detection window for 6-AM in urine, typically between 2 and 8 hours post-use, making it a critical marker for recent heroin use in forensic tests .
Biological Activity and Effects
Research indicates that 6-AM exhibits significant biological activity, particularly in the central nervous system (CNS). Its high lipophilicity allows it to cross the blood-brain barrier efficiently, contributing to its psychoactive effects. Studies have shown that:
- Self-Administration Behavior : In animal models, particularly rodents, 6-AM can sustain self-administration at rates higher than those observed with heroin. This suggests a strong reinforcing effect similar to that of its parent compound .
- Metabolic Ratios : The formation of morphine from 6-AM is influenced by genetic factors affecting cytochrome P450 enzymes, which can alter the metabolic ratios observed in individuals with different genetic backgrounds .
Forensic Implications
In forensic toxicology, the detection of 6-AM is used as definitive evidence of heroin use. Studies have demonstrated that:
- The presence of 6-AM in urine strongly correlates with recent heroin use within a 24-hour period .
- Urinary excretion patterns show that after administering heroin, the excretion of 6-AM peaks rapidly, which can assist forensic investigators in determining the timing of drug use .
Case Studies
Several case studies highlight the relevance of 6-AM in clinical and forensic contexts:
- Clinical Case Study : A study involving patients with opioid use disorder found that those who had been using heroin exhibited significantly higher levels of morphine-6-glucuronide (M6G) compared to morphine-naïve patients. This suggests altered metabolism due to repeated exposure to opioids .
- Forensic Analysis : In a postmortem analysis involving pigs administered with heroin, researchers measured metabolites including 6-AM and found that peak concentrations occurred within 30 minutes. This study provided insights into the detection times relevant for human cases due to physiological similarities .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
